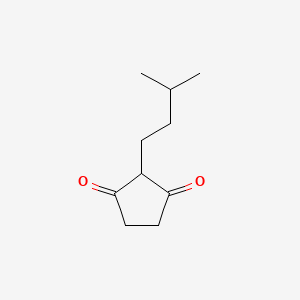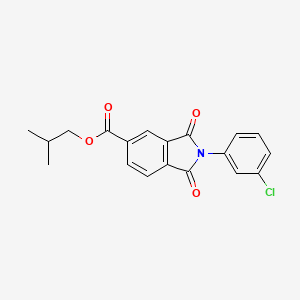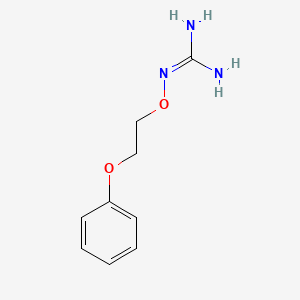
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is an organic compound with a complex structure that includes multiple functional groups such as nitro, ester, and oxime
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps. The starting materials often include fluorene derivatives, which undergo nitration to introduce nitro groups. Subsequent reactions involve the formation of the oxime and ester functionalities. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by esterification and oxime formation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the presence of nitro groups, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Depending on the nucleophile, products can range from hydroxylated derivatives to amides.
科学的研究の応用
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
作用機序
The mechanism of action of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The ester and oxime functionalities may also play roles in modulating the compound’s activity by interacting with specific proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-ethoxyethyl acetate: A simpler ester with applications as a solvent.
2-ethoxyethanol: Used as a solvent and in the production of other chemicals.
9-nitrofluorene: A nitroaromatic compound with potential mutagenic properties.
Uniqueness
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is unique due to its combination of nitro, ester, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C18H14N4O10 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC名 |
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H14N4O10/c1-2-31-3-4-32-18(23)13-7-9(20(25)26)5-11-15(13)16-12(17(11)19-24)6-10(21(27)28)8-14(16)22(29)30/h5-8,24H,2-4H2,1H3/b19-17- |
InChIキー |
QAWKINVAGVMLOC-ZPHPHTNESA-N |
異性体SMILES |
CCOCCOC(=O)C1=CC(=CC\2=C1C3=C(/C2=N\O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCOCCOC(=O)C1=CC(=CC2=C1C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)

![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)
![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)
![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
